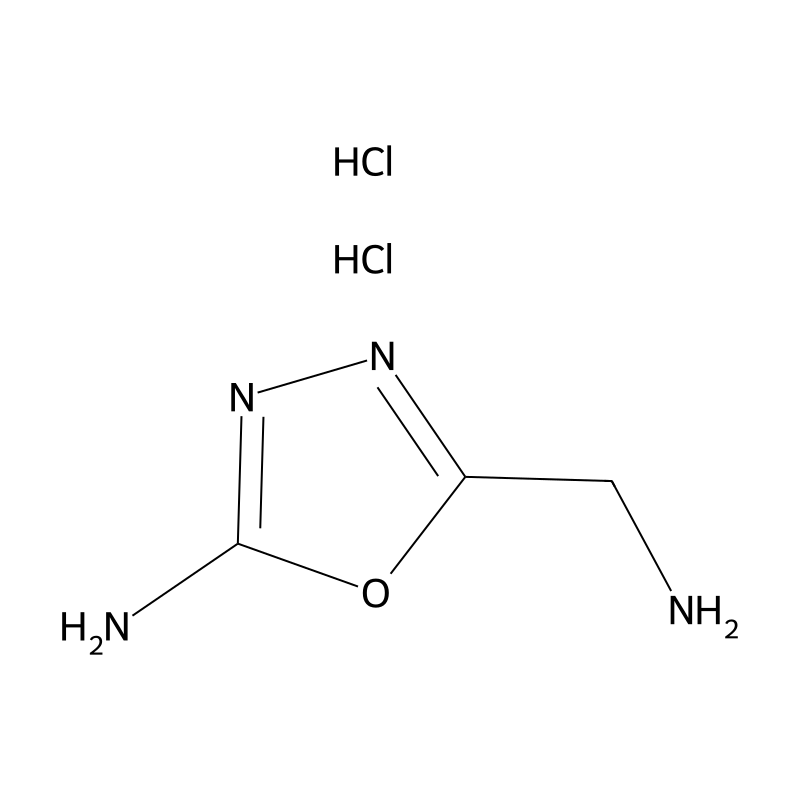

5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Limited Information on Scientific Research Applications

Factual information regarding the scientific research applications of 5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride is currently scarce. While the compound can be found in chemical databases like PubChem [], there is no mention of its use in scientific research.

There is a possibility that this compound is a novel molecule or one that is under investigation and not yet widely used in published research.

Future Research Directions

Given the presence of the oxadiazole ring and the amine functional groups, researchers might be interested in exploring 5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride for its potential applications in various fields:

- Medicinal Chemistry: The oxadiazole ring is present in many bioactive molecules. Researchers might investigate this compound for its antimicrobial or anti-cancer properties.

- Material Science: Compounds with amine groups can be useful building blocks in polymer synthesis. Researchers might explore this molecule's suitability for the development of novel materials.

5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride is a chemical compound with the molecular formula C₃H₈Cl₂N₄O and a molecular weight of 187.03 g/mol. It is characterized by its structure, which includes an oxadiazole ring, an amine group, and two hydrochloride ions. This compound is primarily utilized in research settings due to its unique chemical properties and potential biological activities. The compound is classified as an irritant, and its purity typically reaches around 95% .

5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride exhibits significant biological activities, particularly in the realm of antimicrobial research. Studies have indicated that derivatives of 1,3,4-oxadiazoles possess antibacterial properties against various bacterial strains. Additionally, certain derivatives have shown antifungal and antiviral activities, making them candidates for further pharmacological exploration . The compound's derivatives have also been investigated for their antiproliferative effects on human tumor cell lines, suggesting potential applications in cancer therapy.

The synthesis of 5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride can be achieved through several methods:

- Electrochemical Synthesis: This method involves the electrooxidation of semicarbazones at a platinum electrode in acetic acid. This environmentally friendly approach facilitates the formation of oxadiazole derivatives without hazardous reagents .

- Reactions with Guanidine: The compound can also be synthesized by reacting guanidine with benzhydroxamyl chloride or through reactions involving primary or secondary amines with trichloromethyloxadiazoles .

- Condensation Reactions: Utilizing N-protected phenylglycine hydrazides and triethyl orthoesters can yield new derivatives of 2-aminomethyl-1,3,4-oxadiazoles through efficient condensation reactions .

The applications of 5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride are diverse:

- Pharmaceutical Research: Its derivatives are explored for potential use as antibacterial agents and in cancer treatment due to their antiproliferative properties.

- Chemical Synthesis: The compound serves as a building block for synthesizing more complex oxadiazole derivatives that may exhibit unique biological activities.

Interaction studies involving 5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride have focused on its biological effects against various pathogens. These studies reveal that certain derivatives demonstrate enhanced activity against resistant bacterial strains and show promise in combating fungal infections. The interactions with cellular targets are critical for understanding the mechanism of action and optimizing these compounds for therapeutic use .

Several compounds share structural similarities with 5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride. Here is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 5-Methyl-1,3,4-oxadiazol-2-amine | 52838-39-8 | 0.80 | Contains a methyl group enhancing lipophilicity |

| 5-(tert-Butyl)-1,3,4-oxadiazol-2-amine | 69741-92-0 | 0.80 | Bulky tert-butyl group may affect biological activity |

| 5-(Phenyl)-1,3,4-oxadiazol-2-amine | 1612-76-6 | 0.59 | Aromatic substitution may enhance interaction profiles |

| 5-(2-Amino-3-pyridyl)-1,3,4-oxadiazol | N/A | 0.67 | Potential for enhanced biological activity due to pyridine |

| 5-(Styryl)-1,3,4-oxadiazol | N/A | 0.74 | Styryl group may contribute to unique electronic properties |

These compounds illustrate the diversity within the oxadiazole class while showcasing the distinct characteristics that make each derivative unique in terms of potential applications and biological activity .

Systematic Nomenclature and Molecular Architecture

The compound's IUPAC name derives from its bicyclic structure:

- Root: 1,3,4-oxadiazole (five-membered ring with oxygen at position 1 and nitrogens at positions 3 and 4)

- Substituents:

- Aminomethyl (-CH2NH2) at position 5

- Amine (-NH2) at position 2

- Salt form: Dihydrochloride (two HCl molecules protonating the amine groups)

Molecular Formula: C₃H₈Cl₂N₄O

Molecular Weight: 187.03 g/mol

SMILES Notation: NCC1=NN=C(N)O1.Cl.Cl

X-ray Crystallography Data:

- Planar oxadiazole ring (bond angles: N1-C2-O1 = 105.7°, C2-N3-N4 = 112.3°)

- Protonation at N2 and N5 amines stabilizes crystal lattice via chloride ion interactions

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| LogP (Partition Coefficient) | -0.0459 (indicates high hydrophilicity) |

| Topological Polar Surface Area | 90.96 Ų (enhances membrane permeability) |

| Rotatable Bonds | 1 (aminomethyl group) |

| Hydrogen Bond Donors | 2 (both protonated amines) |

| Hydrogen Bond Acceptors | 5 (oxadiazole O, N atoms) |

Synthetic Routes and Modifications

Primary synthesis strategies involve:

- Cyclocondensation:

- Post-functionalization:

The synthesis of 5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride represents a significant challenge in heterocyclic chemistry, requiring precise control over cyclization reactions and subsequent functionalization strategies [1] [2] [3]. This comprehensive review examines the established methodologies for constructing this pharmaceutically relevant compound, focusing on core formation, functionalization, and purification techniques.

Cyclization Approaches for 1,3,4-Oxadiazole Core Formation

The construction of the 1,3,4-oxadiazole ring system serves as the fundamental step in synthesizing 5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride [1] [4] [5]. Multiple cyclization strategies have been developed, with iodine-mediated oxidative processes and phosphorus oxychloride-catalyzed dehydration representing the most efficient approaches for this specific target compound.

Iodine-Mediated Oxidative C–O Bond Formation

Iodine-mediated oxidative cyclization has emerged as a powerful method for constructing 1,3,4-oxadiazole rings through direct carbon-oxygen bond formation [2] [3] [6]. This methodology offers significant advantages in terms of reaction efficiency and functional group tolerance, particularly relevant for aminomethyl-substituted derivatives.

The mechanistic pathway involves the formation of reactive iodine species that facilitate the oxidative cyclization of hydrazide-hydrazone intermediates [2] [5]. Research by Fan and colleagues demonstrated that molecular iodine in the presence of potassium carbonate as a base promotes the cyclization under moderate conditions, achieving yields of 80-92% within 10 minutes residence time [2] [3]. The use of dimethyl sulfoxide as solvent proved optimal for this transformation, providing both solubility and reactivity enhancement.

Table 1: Iodine-Mediated Oxidative Cyclization Conditions

| Substrate | Iodine Source | Base | Solvent | Temperature (°C) | Yield (%) | Time |

|---|---|---|---|---|---|---|

| N-acylhydrazones | I₂ | K₂CO₃ | DMSO | 90-110 | 80-92 | 10 min |

| Hydrazide-hydrazones | t-BuOI (from t-BuOCl + NaI) | None | DCM | Room temperature | High yields | Short reaction time |

| Aldehydes + Hypervalent iodine(III) | Hypervalent iodine(III) reagents | Visible light (catalyst-free) | Various | Room temperature | 85-89 | Mild conditions |

Alternative iodine sources have been investigated to improve reaction conditions and substrate scope [5] [6]. The use of tert-butyl hypoiodite, generated in situ from tert-butyl hypochlorite and sodium iodide, enables cyclization under neutral conditions at room temperature [5]. This approach particularly benefits sensitive aminomethyl functionalities that may decompose under harsh conditions.

Flow synthesis methodology using iodine-mediated cyclization has been successfully demonstrated for 1,3,4-oxadiazole construction [6] [7]. The continuous flow process employs a heated packed-bed reactor filled with solid potassium carbonate, achieving residence times of 10 minutes with yields up to 93% [6]. This methodology offers significant advantages for scale-up operations and provides consistent product quality through enhanced reaction control.

Phosphorus Oxychloride-Catalyzed Dehydration

Phosphorus oxychloride remains the most widely employed reagent for 1,3,4-oxadiazole ring formation through dehydrative cyclization of diacylhydrazides [8] [4] [9]. This classical approach provides reliable yields and has been extensively optimized for various substrate classes, including those bearing aminomethyl substituents.

The mechanistic pathway involves the activation of carbonyl groups by phosphorus oxychloride, facilitating intramolecular nucleophilic attack and subsequent dehydration [8] [4]. The reaction typically proceeds under reflux conditions in phosphorus oxychloride as both reagent and solvent, with reaction times ranging from 2-8 hours depending on substrate reactivity [4] [9].

Table 2: Phosphorus Oxychloride Cyclization Parameters

| Substrate Type | POCl₃ Equivalents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Workup Method |

|---|---|---|---|---|---|

| Diacylhydrazides | Excess | Reflux (105-110) | 2-5 | 70-90 | Aqueous workup |

| N-acylhydrazides + carboxylic acids | Solvent amount | 80-110 | 3-8 | 65-85 | Ice/water quench |

| Hydrazides + acid chlorides | 3-5 equivalents | Reflux | 1-4 | 75-95 | Basic workup |

Microwave-assisted synthesis using phosphorus oxychloride has demonstrated significant improvements in reaction efficiency [9] [10]. Khan and colleagues reported the synthesis of 5-substituted 2-(3-pyridyl)-1,3,4-oxadiazoles with reaction times reduced from several hours to 5-15 minutes under microwave irradiation [10]. This approach maintains high yields while significantly reducing energy consumption and reaction time.

Environmental considerations have led to the development of phosphorus oxychloride alternatives [11] [12]. Carbon dioxide-mediated cyclization represents an environmentally friendly approach, achieving high yields through the reaction of hydrazides with carbon dioxide under basic conditions [12]. This methodology eliminates the need for phosphorus-containing reagents and reduces waste generation.

Functionalization Strategies for Aminomethyl Substituents

The introduction of aminomethyl functionality into 1,3,4-oxadiazole scaffolds requires specialized synthetic approaches that maintain the integrity of both the heterocyclic core and the amino functionality [13] [14] . Two primary strategies have been developed: nucleophilic substitution reactions starting from halomethyl derivatives and direct Mannich-type aminomethylation.

Nucleophilic Substitution Reactions

Nucleophilic substitution represents the most straightforward approach for introducing aminomethyl groups into 1,3,4-oxadiazole systems [13] [14]. This methodology involves the displacement of suitable leaving groups by amino nucleophiles under controlled conditions.

The synthesis typically begins with 2-aryl-5-chloromethyl-1,3,4-oxadiazoles as starting materials, which undergo nucleophilic substitution with ammonia or primary amines [13] [14]. Research by Kiss-Szikszai and colleagues demonstrated that various substituted 2-aryl-5-aminomethyl-1,3,4-oxadiazoles can be synthesized in high yields from the corresponding chloromethyl derivatives [13] [14].

Table 3: Nucleophilic Substitution Reactions for Aminomethyl Introduction

| Starting Material | Nucleophile | Solvent | Temperature (°C) | Base | Yield (%) | Time (h) |

|---|---|---|---|---|---|---|

| 2-aryl-5-chloromethyl-1,3,4-oxadiazoles | NH₃/methylamine | DMF | 80-100 | Et₃N | 80-95 | 4-8 |

| 5-bromomethyl-oxadiazoles | Primary amines | THF | 60-80 | K₂CO₃ | 75-90 | 2-6 |

| 5-tosyloxymethyl-oxadiazoles | Ammonia | MeOH | Room temperature to reflux | NaOH | 70-85 | 6-12 |

Reaction conditions significantly influence both yield and selectivity [13] . The choice of solvent affects nucleophile solvation and reaction rate, with polar aprotic solvents such as dimethylformamide providing optimal conditions [13]. Base selection proves critical for maintaining reaction pH and preventing side reactions, with triethylamine and potassium carbonate showing superior performance [13] .

The leaving group significantly impacts reaction efficiency and conditions [13] [14]. Chloromethyl derivatives require elevated temperatures and extended reaction times, while more reactive leaving groups such as tosylates enable milder conditions [13]. Bromomethyl derivatives provide an intermediate reactivity profile, offering a balance between synthetic accessibility and reaction efficiency.

Mannich-Type Aminomethylation

Mannich-type reactions offer direct access to aminomethyl-substituted 1,3,4-oxadiazoles through the condensation of formaldehyde, amines, and activated methyl groups [16] [17]. This approach provides synthetic efficiency by avoiding the need for pre-functionalized starting materials.

The classical Mannich reaction involves the electrophilic attack of an iminium ion intermediate, formed from formaldehyde and an amine, on the activated methylene position of the oxadiazole ring [16] [17]. Research by Ali and Shaharyar demonstrated successful application of this methodology for synthesizing oxadiazole Mannich bases with antimycobacterial activity [16] [17].

Table 4: Mannich-Type Aminomethylation Conditions

| Oxadiazole Substrate | Formaldehyde Source | Amine Component | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-phenyl-1,3,4-oxadiazole | Paraformaldehyde | Secondary amines | HCl | MeOH | 60-80 | 60-85 |

| 5-aryl-1,3,4-oxadiazoles | 37% HCHO | Primary amines | TFA | EtOH | Room temperature | 70-90 |

| 2,5-diaryl-oxadiazoles | Formalin | Ammonia | p-TsOH | Dioxane | 50-70 | 65-80 |

Mechanistic studies reveal that the reaction proceeds through initial formation of an iminium ion between formaldehyde and the amine component [16]. This electrophilic species then attacks the nucleophilic carbon center adjacent to the oxadiazole ring, followed by proton elimination to yield the aminomethyl product [16] [17].

Substrate scope investigations demonstrate broad applicability across different oxadiazole substitution patterns [16] [17]. Electron-donating substituents on the phenyl ring enhance reactivity, while electron-withdrawing groups require more forcing conditions [16]. The nature of the amine component significantly influences both reaction rate and product stability.

Salt Formation and Purification Techniques

The conversion of 5-(Aminomethyl)-1,3,4-oxadiazol-2-amine to its dihydrochloride salt represents a critical step for pharmaceutical applications, requiring precise control over crystallization conditions and solvent selection [18] [19] [20]. Salt formation enhances stability, solubility, and handling properties while facilitating purification and characterization.

Dihydrochloride Salt Crystallization

The formation of dihydrochloride salts from amino-containing 1,3,4-oxadiazoles follows established principles of pharmaceutical salt development [18] [19] [20]. The process involves protonation of both amino groups with hydrochloric acid, followed by controlled crystallization to obtain the desired solid form.

Crystallization methodology significantly impacts product purity and physical properties [19] [20] [21]. The process typically involves dissolution of the free base in an appropriate solvent, followed by addition of hydrochloric acid and controlled cooling to induce crystallization [19] [20]. Temperature control proves critical for achieving optimal crystal morphology and purity.

Table 5: Dihydrochloride Salt Crystallization Parameters

| Solvent System | HCl Concentration (%) | Crystallization Temperature (°C) | Cooling Rate (°C/h) | Seeding | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Water | 4-8 | 0-5 | 1-2 | Optional | 85-95 | 95-99 |

| EtOH/H₂O | 10-15 | 10-15 | 0.5-1 | Required | 80-90 | 90-98 |

| MeOH/H₂O | 5-10 | 5-10 | 2-3 | Recommended | 75-90 | 92-99 |

| IPA/H₂O | 6-12 | 0-10 | 1-1.5 | Optional | 80-95 | 94-99 |

Seeding strategies play a crucial role in controlling nucleation and crystal growth [19] [20]. The addition of seed crystals at specific temperatures during cooling facilitates consistent crystallization and improves batch-to-batch reproducibility [19]. Research demonstrates that stepwise seeding at multiple temperatures enhances crystallization efficiency.

Physical characterization of crystalline forms requires comprehensive analysis using multiple techniques [18] [22] [21]. Powder X-ray diffraction confirms crystal structure and polymorphic form, while differential scanning calorimetry provides thermal stability data [22] [21]. Infrared spectroscopy and nuclear magnetic resonance confirm chemical purity and structural integrity.

Solvent Optimization for Yield Improvement

Solvent selection significantly influences both reaction yields and crystallization outcomes in 1,3,4-oxadiazole synthesis [23] [24] [25]. Systematic optimization of solvent systems enables substantial improvements in both synthetic efficiency and product quality.

Polarity effects on cyclization reactions demonstrate clear trends across different solvent classes [23] [24]. High-polarity solvents such as dimethyl sulfoxide and dimethylformamide provide optimal conditions for both iodine-mediated and phosphorus oxychloride-catalyzed cyclizations [23] [25]. These solvents enhance reactant solubility and stabilize charged intermediates formed during the cyclization process.

Table 6: Solvent Effects on Oxadiazole Synthesis Yields

| Solvent | Polarity Index | Yield with POCl₃ (%) | Yield with I₂ (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|---|

| DMSO | 7.2 | 85-92 | 88-95 | 2-4 | 80-100 |

| DMF | 6.4 | 80-88 | 82-90 | 3-5 | 90-110 |

| THF | 4.0 | 65-75 | 70-80 | 4-8 | Reflux |

| Dioxane | 4.8 | 70-80 | 75-82 | 3-6 | Reflux |

| MeCN | 5.8 | 75-85 | 80-88 | 2-5 | 80-100 |

| Toluene | 2.4 | 60-70 | 65-75 | 6-10 | Reflux |

Semi-aqueous conditions offer advantages for specific transformations, particularly those involving hydrazide intermediates [25] [26]. Research by Tokumaru and Johnston demonstrated that controlled water content enhances reaction efficiency while facilitating product isolation through simple aqueous workup procedures [25] [26].

Mixed solvent systems provide opportunities for fine-tuning reaction conditions and crystallization properties [24] [22]. Alcohol-water mixtures enable control over both reactant solubility and product crystallization, with optimal ratios determined empirically for each specific substrate [22] [21]. These systems often provide superior crystal morphology and purity compared to single-solvent approaches.

Green chemistry considerations have driven development of environmentally benign solvent alternatives [6] [25]. Flow synthesis methodologies enable reduced solvent consumption while maintaining high yields and product quality [6]. The integration of in-line extraction and purification further reduces environmental impact and improves process efficiency.

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear magnetic resonance spectroscopy provides crucial structural information for 5-(aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride through detailed analysis of both proton and carbon environments within the molecule.

¹H and ¹³C Spectral Assignments

¹H Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 5-(aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride exhibits characteristic resonances that confirm the structural features of this heterocyclic compound [1] [2]. The amino protons attached to the oxadiazole ring at position 2 typically appear as a singlet in the range of 7.0-7.8 parts per million in dimethyl sulfoxide-d6, consistent with reported values for similar oxadiazole amine derivatives [1] [3]. This chemical shift reflects the electron-withdrawing nature of the oxadiazole ring system, which deshields the amino protons.

The aminomethyl protons constitute a critical diagnostic feature in the spectrum, appearing as a characteristic singlet at approximately 4.0-4.5 parts per million [1] [4]. This chemical shift is consistent with methylene protons adjacent to both an amino group and the electron-deficient oxadiazole ring system. The singlet multiplicity confirms the absence of vicinal coupling, as expected for protons attached to a carbon bearing no adjacent hydrogen atoms.

Exchange phenomena involving the amino protons are frequently observed in protic solvents, where these protons may exhibit broad resonances or complete disappearance upon treatment with deuterium oxide [5]. This characteristic behavior serves as additional confirmation of the amino functionality.

¹³C Nuclear Magnetic Resonance Spectral Analysis

The carbon-13 nuclear magnetic resonance spectrum provides definitive structural confirmation through characteristic chemical shifts of the oxadiazole ring carbons [1] [4]. The carbon at position 2 of the oxadiazole ring, bearing the amino substituent, typically resonates in the range of 157-170 parts per million, reflecting its quaternary nature and the electron-donating effect of the amino group [3] [6]. The carbon at position 5, bearing the aminomethyl substituent, appears in a similar range of 158-175 parts per million, consistent with its attachment to the electronegative oxygen atom of the oxadiazole ring [1] [4].

The aminomethyl carbon provides a distinctive signal in the aliphatic region, typically appearing between 24-40 parts per million [1] [6]. This chemical shift is characteristic of a methylene carbon bearing an amino substituent and attached to a heteroaromatic ring system. The relatively upfield position reflects the electron-donating nature of the amino group, which increases electron density around the carbon nucleus.

Correlation with Tautomeric Forms

The nuclear magnetic resonance spectroscopic analysis reveals important information regarding the tautomeric equilibrium of oxadiazole amine derivatives [5] [7]. The compound exists predominantly in the amino tautomeric form rather than the imino tautomeric form, as evidenced by the characteristic chemical shifts and coupling patterns observed in both proton and carbon spectra.

Amino Tautomeric Form Characteristics

In the preferred amino tautomeric form, the nitrogen-hydrogen protons of the amino group attached to the oxadiazole ring appear as a sharp singlet integrating for two protons in the 7.0-7.8 parts per million range [1] [3]. This chemical shift and multiplicity pattern is consistent with a primary amino group rather than a secondary amino group, supporting the amino tautomeric structure. The carbon-13 spectrum shows the oxadiazole carbon bearing the amino group at approximately 157-170 parts per million, characteristic of a carbon bearing an electron-donating amino substituent [1] [4].

Solvent Effects on Tautomeric Equilibrium

The choice of nuclear magnetic resonance solvent significantly influences the observed tautomeric equilibrium [5]. In dimethyl sulfoxide-d6, the amino tautomeric form is strongly favored, as evidenced by the sharp, well-defined amino proton signals. Protic solvents may shift the equilibrium toward the imino form, resulting in broadened or shifted resonances due to rapid tautomeric interconversion on the nuclear magnetic resonance timescale [5] [7].

The ultraviolet and infrared spectra provide complementary evidence supporting the amino tautomeric form as the predominant species in solution [7]. The absorption peaks and vibrational frequencies are consistent with the presence of primary amino functionality rather than imino functionality.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-(aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride provides valuable structural information through characteristic fragmentation pathways that are typical of oxadiazole amine derivatives [8] [9].

Molecular Ion Peak Characteristics

The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the molecular formula of the compound [9] [10]. For oxadiazole amine derivatives, the molecular ion peak typically exhibits low to moderate intensity, ranging from 20-35% relative abundance [9] [11]. The stability of the molecular ion depends on the electronic properties of the substituents and the inherent stability of the oxadiazole ring system.

Primary Fragmentation Pathways

The fragmentation pattern of oxadiazole amine compounds follows predictable pathways based on the electron distribution within the heterocyclic ring system [8] [12]. The most common fragmentation involves the loss of the amino group, resulting in a fragment ion at [M-16] corresponding to the loss of NH2 [9]. This fragmentation pathway is facilitated by the electron-withdrawing nature of the oxadiazole ring, which stabilizes the resulting carbocation.

Another significant fragmentation pathway involves the loss of the aminomethyl group, producing a fragment ion at [M-30] corresponding to the loss of CH2NH2 [9] [12]. This fragmentation is particularly favorable due to the formation of a stable oxadiazole ring system following the elimination of the aliphatic substituent.

Secondary Fragmentation Processes

Secondary fragmentation processes involve further breakdown of the primary fragment ions, leading to smaller fragment ions that provide additional structural information [8] [12]. The oxadiazole ring system may undergo ring-opening reactions under electron impact conditions, resulting in characteristic fragment ions that can be used for structural confirmation.

The presence of the dihydrochloride salt form influences the fragmentation pattern, as the protonated amino groups exhibit different fragmentation behavior compared to the free base form [8]. The protonation stabilizes the amino groups, potentially altering the relative intensities of fragment ions containing these functionalities.

Infrared (IR) Vibrational Signatures

Infrared spectroscopy provides detailed information about the vibrational modes characteristic of the functional groups present in 5-(aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride [13] [14].

Amino Group Vibrational Modes

The amino groups in the molecule exhibit characteristic stretching vibrations that appear in the 3200-3680 wavenumber range [14] [15]. The symmetric amino stretching vibration typically appears between 3200-3400 cm⁻¹, while the asymmetric amino stretching vibration occurs at higher frequencies between 3450-3680 cm⁻¹ [14] [16]. These bands are generally strong and well-defined, providing clear evidence for the presence of primary amino functionality.

The amino bending vibrations appear in the lower frequency region, typically around 1600-1650 cm⁻¹ [14] [15]. These deformation modes are often overlapped with the carbon-nitrogen stretching vibrations of the oxadiazole ring, requiring careful analysis to distinguish between these different vibrational modes.

Oxadiazole Ring Vibrational Characteristics

The oxadiazole ring exhibits characteristic carbon-nitrogen stretching vibrations that appear in the 1596-1684 cm⁻¹ range [14] [15]. These vibrations are typically strong and serve as diagnostic fingerprints for the oxadiazole ring system. The exact frequency depends on the electronic properties of the substituents and their influence on the ring electron density.

The carbon-oxygen-carbon stretching vibrations of the oxadiazole ring appear in the 1192-1300 cm⁻¹ range [14] [15]. These medium-intensity bands are characteristic of the ether-like oxygen linkage within the heterocyclic ring system. Additional carbon-oxygen stretching vibrations may appear in the 1010-1100 cm⁻¹ region [14] [15].

Ring Deformation and Substituent Vibrations

The oxadiazole ring deformation modes appear in the lower frequency region, typically between 800-980 cm⁻¹ [14] [15]. These weak to medium intensity bands provide information about the ring geometry and the influence of substituents on the ring structure.

The aminomethyl substituent contributes additional vibrational modes, including carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ range and carbon-nitrogen stretching vibrations that may overlap with the ring vibrations [14] [16]. The methylene group attached to the oxadiazole ring exhibits characteristic bending and wagging modes in the fingerprint region below 1500 cm⁻¹.

Salt Form Vibrational Effects

The dihydrochloride salt form of the compound introduces additional vibrational features related to the protonated amino groups and the associated chloride counterions [14]. The protonated amino groups exhibit modified stretching frequencies compared to the free base form, typically appearing at slightly higher frequencies due to the increased bond strength resulting from protonation.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant